1,3-Dihydroxyacetone dimer
Overview
Description
1,3-Dihydroxyacetone dimer, also known as 2,5-dihydroxydioxane-2,5-dimethanol, is a compound with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol . It is a dimeric form of 1,3-dihydroxyacetone, a simple carbohydrate. This compound is primarily used in organic synthesis and as a building block for various chemical reactions .
Mechanism of Action
Target of Action
1,3-Dihydroxyacetone dimer, also known as 2,5-Dihydroxydioxane-2,5-dimethanol, is a bio-based synthon with a broad range of reactivities . It is primarily used as a model compound for studying the structure and function of carbohydrates
Mode of Action
The mode of action of this compound is complex due to its broad range of reactivities. It can undergo dimerization as well as isomerization reactions in aqueous solutions at room temperature . This compound can also be involved in further side-reactions, yielding original side-products, as well as compounds of interest .
Biochemical Pathways
This compound is an important intermediate in carbohydrate metabolism in higher plants and animals formed during glycolysis . In the solid state, it exists as a dimer with a dioxan structure, which, upon dissolution, readily dissociates into a mixture of free carbonyl and hydrated monomers . In a typical Maillard reaction, it reacts with the protein keratin on the skin surface, producing pigments called melanoidins .
Pharmacokinetics
It is known that the handling of this compound is delicate due to its ability to undergo various reactions .
Result of Action
The result of the action of this compound is largely dependent on its application. For instance, in cosmetic formulations, it is used as a self-tanning agent . It reacts with the protein keratin on the skin surface, producing pigments called melanoidins . These pigments are polymeric compounds linked by lysine chains to the proteins of the stratum corneum .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be hygroscopic , meaning it absorbs moisture from the environment. This property can affect its stability and efficacy. It is recommended to store this compound in a well-ventilated place and keep the container tightly closed to protect it from moisture .
Biochemical Analysis
Biochemical Properties
The 1,3-Dihydroxyacetone dimer is known for its broad range of reactivities . It can undergo dimerization as well as isomerization reactions in aqueous solutions at room temperature
Cellular Effects
The this compound is widely used in cosmetics, pharmaceuticals, and food industries as it prevents excessive water evaporation, and provides anti-ultraviolet radiation protection and antioxidant activity
Temporal Effects in Laboratory Settings
The handling of this compound is delicate as it can undergo dimerization as well as isomerization reactions in aqueous solutions at room temperature
Metabolic Pathways
The this compound is an essential precursor for the production of different fine chemicals, and serves as a building block for the synthesis of new non-toxic and biodegradable polymers
Preparation Methods
1,3-Dihydroxyacetone dimer can be synthesized through several methods:
Chemical Synthesis: One common method involves the mild oxidation of glycerol using hydrogen peroxide and a ferrous salt as a catalyst.
Biotechnological Synthesis: Industrial production often relies on microbial fermentation, particularly using Gluconobacter oxydans.
Chemical Reactions Analysis
1,3-Dihydroxyacetone dimer undergoes various chemical reactions, including:
Scientific Research Applications
1,3-Dihydroxyacetone dimer has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Dihydroxyacetone dimer can be compared with other similar compounds such as:
Glyceraldehyde: A structural isomer of dihydroxyacetone, used in similar biochemical pathways.
Glycolaldehyde dimer: Another dimeric form of a simple carbohydrate, used in organic synthesis.
Hydroxyacetone: A related compound with similar reactivity, used in various chemical reactions.
This compound stands out due to its unique dimeric structure, which imparts distinct reactivity and stability compared to its monomeric counterparts .
Properties
IUPAC Name |
2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQUNHIAUQQPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)(CO)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314347 | |
Record name | Dihydroxyacetone dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma | |
Record name | Dihydroxyacetone dimer | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
Record name | Dihydroxyacetone dimer | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
26776-70-5, 62147-49-3 | |
Record name | Dihydroxyacetone dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 26776-70-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dihydroxyacetone (dimer) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032222 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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